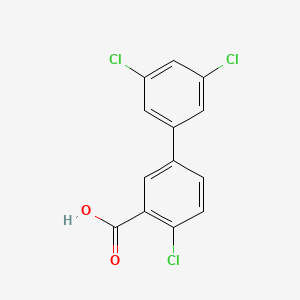
2-Chloro-5-(3,5-dichlorophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3,5-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 . It is a derivative of benzoic acid, which is a widely used food preservative .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . Another method involves the synthesis of 3,5-dichlorobenzoic acid from 200 parts of ethanol slowly added to a solution, heated to 70°C, of the diazonium salt prepared from 412 parts of 3,5-dichloroanthranilic acid .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid can be analyzed based on its molecular formula C13H7Cl3O2 . The structure of similar compounds, such as 2,5-dichlorobenzoic acid, is available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
2-CDPA has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for the formation of cyclic nucleotides, as a reagent for the synthesis of cholesterol-lowering drugs, and as a substrate for the synthesis of a variety of other compounds. It has also been used in the synthesis of anti-cancer drugs, in the study of enzyme inhibitors, and in the synthesis of antibiotics.
Wirkmechanismus
2-CDPA acts as a substrate for the formation of cyclic nucleotides, which are important in regulating a variety of cellular processes. It also acts as a reagent for the synthesis of cholesterol-lowering drugs, as well as a substrate for the synthesis of other compounds.
Biochemical and Physiological Effects
2-CDPA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins. It has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes. In physiological studies, 2-CDPA has been shown to reduce the levels of cholesterol and triglycerides in the blood, and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-CDPA has several advantages for use in laboratory experiments. It is easily synthesized, and it is relatively inexpensive. It is also non-toxic and has a low volatility, making it safe to handle in the laboratory. However, 2-CDPA is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-CDPA in scientific research. It has been suggested that it could be used in the synthesis of anti-inflammatory drugs, as well as in the development of new antibiotics. It could also be used in the study of enzyme inhibitors and in the development of new cholesterol-lowering drugs. Additionally, it could be used in the synthesis of new compounds for use in the treatment of cancer and other diseases.
Synthesemethoden
2-CDPA is typically synthesized through a two-step process. The first step involves the reaction of 3,5-dichlorobenzoic acid with chloroacetic acid in the presence of anhydrous sodium acetate and acetic anhydride. This reaction produces 2-chloro-5-(3,5-dichlorophenyl)benzoic acid, which is then purified using recrystallization.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(3,5-dichlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDQGZAANSXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691288 |
Source


|
| Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-62-6 |
Source


|
| Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

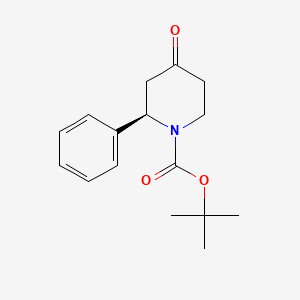



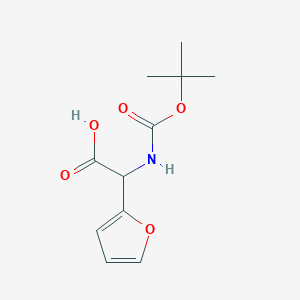
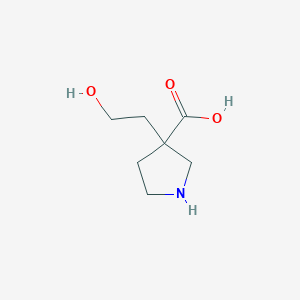


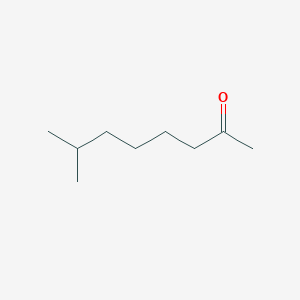
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)


